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molecular formula C9H10O4 B8391915 2,4-Dihydroxy-6-methoxymethyl-benzaldehyde

2,4-Dihydroxy-6-methoxymethyl-benzaldehyde

Cat. No. B8391915
M. Wt: 182.17 g/mol
InChI Key: CVSSZYAHUZUQCJ-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

A solution of 2,4-bis-methoxymethoxy-6-methoxymethyl-benzaldehyde (7.21 g, 26.7 mmol) in THF (60 mL) was treated with 6N HCl (20 mL) at room temperature. The resulting mixture was heated to 60° C. for 1 h. The reaction was diluted with ethyl acetate and washed with water. The organic phase was separated, dried (Na2SO4), and concentrated. The residue was purified by flash column chromatography (silica, hexanes/ethyl acetate=1:1) to afford the title compound (4.08 g, 84%). 1H NMR (300 MHz, CD3OD) δ 10.01 (s, 1H), 6.35 (s, 1H), 6.25 (s, 1H), 4.57 (s, 2H), 3.36 (s, 3H), 2.64 (s, 2H).
Name
2,4-bis-methoxymethoxy-6-methoxymethyl-benzaldehyde
Quantity
7.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:12]=[C:11]([O:13]COC)[CH:10]=[C:9]([CH2:17][O:18][CH3:19])[C:6]=1[CH:7]=[O:8].Cl>C1COCC1.C(OCC)(=O)C>[OH:4][C:5]1[CH:12]=[C:11]([OH:13])[CH:10]=[C:9]([CH2:17][O:18][CH3:19])[C:6]=1[CH:7]=[O:8]

Inputs

Step One
Name
2,4-bis-methoxymethoxy-6-methoxymethyl-benzaldehyde
Quantity
7.21 g
Type
reactant
Smiles
COCOC1=C(C=O)C(=CC(=C1)OCOC)COC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica, hexanes/ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C(=CC(=C1)O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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